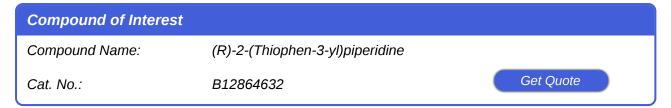


Physicochemical Characteristics of (R)-2-(Thiophen-3-yl)piperidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of the chiral heterocyclic compound, **(R)-2-(Thiophen-3-yl)piperidine**. Due to the limited availability of specific experimental data for this particular enantiomer, this document also incorporates data from closely related analogs and outlines general experimental protocols applicable to the characterization of thiophene-piperidine derivatives. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and development of novel therapeutics based on this scaffold.

Core Physicochemical Data

The precise experimental physicochemical properties of **(R)-2-(Thiophen-3-yl)piperidine** are not extensively reported in publicly available literature. However, based on the analysis of its structural components—a piperidine ring and a thiophene moiety—and data from analogous compounds, the following properties can be predicted. For comparative purposes, data for the related compound 1-(Thiophen-2-yl)piperidine is included.

Table 1: Physicochemical Properties of **(R)-2-(Thiophen-3-yl)piperidine** and Related Compounds



Property	(R)-2-(Thiophen-3- yl)piperidine (Predicted/Estimated)	1-(Thiophen-2-yl)piperidine (Computed)[1]
Molecular Formula	C ₉ H ₁₃ NS	C ₉ H ₁₃ NS
Molecular Weight	167.27 g/mol	167.27 g/mol
CAS Number	526183-33-5	19983-20-1
Appearance	Expected to be a colorless to pale yellow oil or low-melting solid	-
Boiling Point	Not available	Not available
Melting Point	Not available	Not available
pKa (of the piperidine nitrogen)	Estimated 8.5 - 10.5	Not available
LogP (Octanol-Water Partition Coefficient)	Estimated 2.0 - 3.0	2.9
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, dichloromethane, and DMSO. Limited solubility in water.	Not available

Note: The predicted and estimated values are based on the chemical structure and data from similar compounds. Experimental verification is highly recommended.

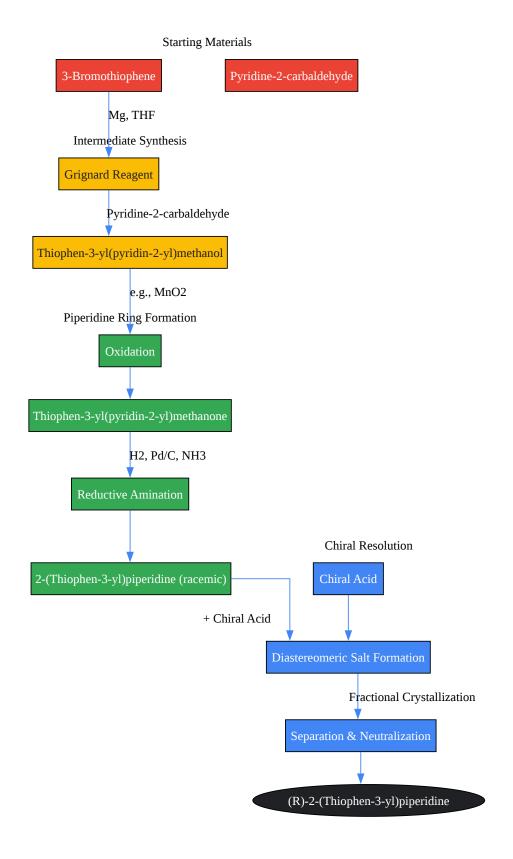
Synthesis and Characterization

The synthesis of **(R)-2-(Thiophen-3-yl)piperidine** can be approached through various established methods for the preparation of substituted piperidines. A common strategy involves the asymmetric reduction or resolution of the corresponding imine or enamine precursors.

General Synthetic Approach



A plausible synthetic route is outlined below. This represents a generalized workflow for the synthesis of chiral 2-substituted piperidines.





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Caption: Generalized synthetic workflow for (R)-2-(Thiophen-3-yl)piperidine.

Experimental Protocols

Detailed experimental protocols for the characterization of **(R)-2-(Thiophen-3-yl)piperidine** would follow standard analytical chemistry techniques for small organic molecules.

Table 2: Key Experimental Protocols for Characterization



Experiment	Methodology	Expected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H and ¹³ C NMR spectra are recorded on a 300 or 500 MHz spectrometer using CDCl₃ or DMSO-d₅ as the solvent.	The spectra will confirm the chemical structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons of the thiophene and piperidine rings.
Mass Spectrometry (MS)	Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight.	A molecular ion peak corresponding to the exact mass of the compound (C ₉ H ₁₃ NS) will be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy	The IR spectrum is recorded using a KBr pellet or as a thin film.	Characteristic absorption bands for N-H stretching (around 3300 cm ⁻¹), C-H stretching (aromatic and aliphatic), and C-S stretching will be present.
Chiral High-Performance Liquid Chromatography (HPLC)	A chiral stationary phase (e.g., cellulose or amylose-based) is used with a suitable mobile phase (e.g., hexane/isopropanol) to separate the enantiomers.	The enantiomeric purity of the (R)-isomer can be determined.
Melting Point Determination	For solid samples, a standard melting point apparatus is used.	Provides a measure of the purity of the compound.
Solubility Assessment	A known amount of the compound is added to a specific volume of solvent at a given temperature, and the concentration of the saturated solution is determined.	Quantitative solubility data in various pharmaceutically relevant solvents.

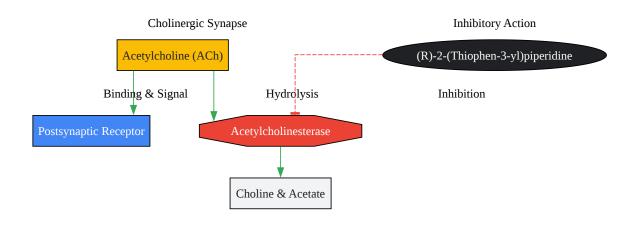


		The acid dissociation constant
	Potentiometric titration or UV-	of the piperidine nitrogen, a
pKa Determination	spectrophotometric methods	key parameter for
	can be employed.	understanding its behavior in
		biological systems.

Potential Biological Activity and Signaling Pathways

Thiophene-piperidine derivatives have been investigated for their potential as modulators of various biological targets. While the specific biological activity of **(R)-2-(Thiophen-3-yl)piperidine** is not well-documented, related compounds have shown activity as acetylcholinesterase (AChE) inhibitors, HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), and ligands for sigma receptors.[2][3][4]

The following diagram illustrates a hypothetical mechanism of action as an acetylcholinesterase inhibitor, a common target for this class of compounds in the context of Alzheimer's disease research.



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Caption: Hypothetical inhibition of acetylcholinesterase by **(R)-2-(Thiophen-3-yl)piperidine**.



Conclusion

(R)-2-(Thiophen-3-yl)piperidine represents a chiral building block with significant potential in medicinal chemistry. While specific experimental data for this enantiomer is limited, this guide provides a framework for its characterization based on data from analogous structures and established analytical protocols. The exploration of its biological activity, particularly in the context of neuroactive agents, warrants further investigation. The methodologies and predictive data presented herein are intended to facilitate future research and development efforts centered on this promising molecular scaffold.

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